molecular formula C13H12Cl2N2OS2 B2448653 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine CAS No. 339276-06-1

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine

Cat. No.: B2448653
CAS No.: 339276-06-1
M. Wt: 347.27
InChI Key: GKKFQRLYQSKTLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, specific information regarding the synthesis of “2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine” is not available from the search results. It’s possible that the synthesis methods are proprietary or not publicly disclosed .

Scientific Research Applications

Spectroscopic Investigations

  • Vibrational Spectroscopy : The compound has been analyzed using FT-IR and FT-Raman spectroscopy, contributing to the understanding of its structural and vibrational characteristics. Such studies are crucial for identifying potential applications in chemotherapeutic agents (Alzoman et al., 2015).
  • Molecular Docking : Molecular docking studies suggest that this compound might exhibit inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Derivatives

  • Heterocyclic Derivatives : This compound is part of a class of heterocyclic systems with a wide spectrum of biological activities. The synthesis of new derivatives, such as sulfanyl pyrimidin-4(3H)-one, has been achieved using simple and efficient methods (Bassyouni & Fathalla, 2013).
  • Regioselective Synthesis : Studies have reported a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, indicating the compound's versatility and potential in creating a range of biologically active derivatives (Dos Santos et al., 2015).

Potential Therapeutic Applications

  • Chemotherapeutic Potential : Vibrational spectroscopic studies have indicated that derivatives of this compound might act as potential chemotherapeutic agents, highlighting its relevance in cancer research (Alomary et al., 2015).
  • Antifolate Inhibitors : As part of pyrimidine derivatives, this compound and its analogs have been synthesized as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting applications in anticancer and antibacterial therapies (Gangjee et al., 1996).

Solid-State Fluorescence Properties

  • Fluorescent Compounds Synthesis : Research on derivatives of this compound has led to the synthesis of new fluorescent compounds, which can be significant in the field of bio-imaging and diagnostics (Yokota et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, specific information on the mechanism of action of “2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine” is not available from the search results .

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine” is not available from the search results .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS2/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFQRLYQSKTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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